Cyclophosphamide-d4

Catalog No.
S1948535
CAS No.
59720-10-4
M.F
C7H15Cl2N2O2P
M. Wt
265.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclophosphamide-d4

CAS Number

59720-10-4

Product Name

Cyclophosphamide-d4

IUPAC Name

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

265.11 g/mol

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2

InChI Key

CMSMOCZEIVJLDB-CTVJKLEYSA-N

SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl

Isomeric SMILES

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H]

Cyclophosphamide-d4 is a deuterated analog of cyclophosphamide, a well-known nitrogen mustard alkylating agent. Its chemical formula is C7H11Cl2D4N2O2P, and it has a molecular weight of 265.1 g/mol. Cyclophosphamide-d4 serves primarily as an internal standard for the quantification of cyclophosphamide in analytical chemistry, especially in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is characterized by its solid state and high purity (>99%) .

Cyclophosphamide-d4 undergoes similar metabolic transformations as its non-deuterated counterpart. Upon administration, it is metabolized primarily in the liver by cytochrome P450 enzymes. The initial step involves oxidation to form 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. These metabolites can further convert into phosphoramide mustard and acrolein, the active forms responsible for the drug's therapeutic effects . The mechanism of action includes:

  • Alkylation of DNA: Formation of covalent bonds with DNA bases.
  • Cross-linking: Prevention of DNA strand separation.
  • Induction of mutations: Resulting from mispairing of nucleotides .

Cyclophosphamide-d4 retains the biological properties of cyclophosphamide, acting as a prodrug that requires metabolic activation to exert its therapeutic effects. It has been shown to induce DNA interstrand crosslinks in various cancer cell lines, thereby inhibiting cell division and promoting apoptosis . The compound has demonstrated significant cytotoxicity against leukemia cells in mouse models, highlighting its role in cancer treatment .

The synthesis of cyclophosphamide-d4 involves deuteration at specific positions on the cyclophosphamide molecule. This can be achieved through several methods, including:

  • Direct Deuteration: Using deuterated solvents or reagents during the synthesis process.
  • Exchange Reactions: Employing deuterated acids or bases to replace hydrogen atoms with deuterium.

The precise synthetic route may vary depending on the desired isotopic labeling and purity requirements .

Cyclophosphamide-d4 is primarily used in research settings as an internal standard for quantifying cyclophosphamide levels in biological samples. Its applications include:

  • Analytical Chemistry: Enhancing the accuracy of measurements in pharmacokinetic studies.
  • Therapeutic Drug Monitoring: Ensuring optimal dosing by tracking drug levels and metabolites in patients undergoing chemotherapy .

Studies on cyclophosphamide-d4 have focused on its interactions with various biological systems. Notably:

  • Drug Metabolism: Cyclophosphamide-d4 aids in understanding the metabolic pathways involving cytochrome P450 enzymes.
  • Toxicity Assessments: Evaluating the side effects associated with cyclophosphamide therapy, including cardiotoxicity and gonadotoxicity .

These studies contribute to optimizing therapeutic regimens and minimizing adverse effects.

Cyclophosphamide-d4 is often compared with other alkylating agents due to its structural similarities and mechanisms of action. Some notable compounds include:

Compound NameChemical FormulaUnique Features
CyclophosphamideC7H15Cl2N2O2PProdrug requiring metabolic activation
IfosfamideC7H10Cl2N2O3PSimilar action but different clinical uses
MelphalanC13H18Cl2N2O2Primarily used for multiple myeloma
BusulfanC8H10Cl2N2O4Used mainly for conditioning before stem cell transplants
ThiotepaC6H10N2O3SAffects both DNA and RNA synthesis

Uniqueness of Cyclophosphamide-d4

What sets cyclophosphamide-d4 apart from these compounds is its specific use as an internal standard for quantification in analytical methods, which enhances the precision of pharmacological studies. Additionally, its unique deuterated structure allows researchers to trace metabolic pathways more effectively than non-labeled compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

264.0499271 g/mol

Monoisotopic Mass

264.0499271 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-07-22

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